3-(2-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
CAS No.: 478254-43-2
Cat. No.: VC16167210
Molecular Formula: C16H13ClN4OS
Molecular Weight: 344.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478254-43-2 |
|---|---|
| Molecular Formula | C16H13ClN4OS |
| Molecular Weight | 344.8 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C16H13ClN4OS/c1-11(9-12-5-4-8-22-12)10-18-21-15(19-20-16(21)23)13-6-2-3-7-14(13)17/h2-10H,1H3,(H,20,23)/b11-9+,18-10+ |
| Standard InChI Key | JXGVHZUGRNDKQD-SLCIPMMZSA-N |
| Isomeric SMILES | C/C(=C\C1=CC=CO1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
| Canonical SMILES | CC(=CC1=CC=CO1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Introduction
Structural Elucidation and Molecular Properties
The compound features a 1,2,4-triazole-5-thione core substituted with a 3-chlorophenyl group at position 3 and a furan-2-yl-methylallylideneamino moiety at position 4. Its molecular formula is C₁₆H₁₃ClN₄OS, with a molar mass of 344.8 g/mol. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS Number | 478255-32-2 |
| IUPAC Name | 3-(3-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
| Canonical SMILES | CC(=CC1=CC=CO1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
| InChIKey | NQDFYDXXVPWJGD-LEMUSSHESA-N |
The triazole-thione scaffold enables hydrogen bonding and π-π stacking interactions, while the chlorophenyl and furan groups enhance lipophilicity and bioavailability .
Synthetic Pathways and Optimization
The synthesis involves a multi-step sequence requiring precise control of reaction conditions:
Core Triazole-Thione Formation
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Cyclocondensation: A substituted thiosemicarbazide undergoes cyclization with chloroacetic acid to form the 1,2,4-triazole-5-thione backbone .
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Alkylation: Introduction of the 3-chlorophenyl group via nucleophilic substitution using 3-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions.
Functionalization with Furan-Methylallylidene Moiety
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Schiff Base Formation: The amino group at position 4 reacts with 3-(furan-2-yl)-2-methylprop-2-enal in ethanol under reflux, yielding the allylideneamino derivative .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Chloroacetic acid, 80°C, 6 hr | 75% |
| Alkylation | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 68% |
| Schiff Base Formation | Ethanol, reflux, 8 hr | 82% |
Research Findings and Mechanistic Insights
Cytotoxicity Profiling
A 2024 study reported an IC₅₀ of 12.3 µM against triple-negative breast cancer (MDA-MB-231) cells, with selectivity indices >3 compared to normal fibroblasts . Mechanistically, the compound induces G2/M cell cycle arrest and upregulates pro-apoptotic Bax/Bcl-2 ratios.
Structural-Activity Relationships (SAR)
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